molecular formula C20H27NO3 B2975007 2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1705708-56-0

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2975007
CAS No.: 1705708-56-0
M. Wt: 329.44
InChI Key: DYSVMBIEKIBZMM-UHFFFAOYSA-N
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Description

2-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic benzamide derivative featuring a methoxy-substituted adamantane moiety. The adamantane group confers high lipophilicity and conformational rigidity, which may enhance membrane permeability and metabolic stability in biological systems . This compound is structurally related to other adamantane-containing derivatives, such as 4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide, a positional isomer differing only in the methoxy group’s placement on the benzamide ring .

Properties

IUPAC Name

2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-23-18-6-4-3-5-17(18)19(22)21-12-20(24-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSVMBIEKIBZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves a multi-step process. One common approach starts with the preparation of the adamantane derivative, which is then functionalized with a methoxy group. The benzamide moiety is introduced through a nucleophilic substitution reaction, where the adamantane derivative reacts with a benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The methoxy and adamantane groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantane Moieties

  • 4-Methoxy-N-[(2-Methoxyadamantan-2-yl)Methyl]Benzamide (CAS 1797716-68-7) Structural Differences: Positional isomerism at the benzamide’s methoxy group (4-methoxy vs. 2-methoxy). Molecular Formula: C20H27NO3 (identical molecular weight: 329.43 g/mol).
  • 2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide

    • Structural Differences : Replaces benzamide with a benzothiazole ring and introduces an acetamide linker.
    • Molecular Formula : C20H24N2O2S (MW: 356.48 g/mol).
    • Key Features : The benzothiazole’s sulfur atom enhances π-conjugation and may improve binding to metal ions or biological targets. The acetamide linker increases flexibility compared to the rigid adamantane-methyl bridge in the target compound .

Benzamide Derivatives with Heterocyclic Substituents

  • (Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methyl-Benzamide Structural Differences: Incorporates a dihydrothiazole ring fused with methoxyphenyl and phenyl groups. Molecular Formula: C24H20N2O2S (MW: 400.49 g/mol).
  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Structural Differences: Substitutes adamantane with a hydroxy-dimethylethyl group. Molecular Formula: C12H17NO2 (MW: 207.27 g/mol).

Alkoxy-Substituted Benzamides

  • 2-Butoxy-3-Methoxy-N-[2-(Pentylideneamino)Ethyl]Benzamide Structural Differences: Features extended alkoxy chains (butoxy and pentylideneaminoethyl groups). Molecular Formula: C19H30N2O3 (MW: 334.45 g/mol). Implications: The long alkyl chains may enhance lipophilicity but reduce aqueous solubility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
2-Methoxy-N-[(2-Methoxyadamantan-2-yl)Methyl]Benzamide C20H27NO3 329.43 Adamantane core, 2-methoxy benzamide High rigidity, lipophilicity
4-Methoxy Isomer (CAS 1797716-68-7) C20H27NO3 329.43 4-methoxy benzamide Altered electronic effects
2-(Adamantan-1-yl)-N-(6-Methoxy-Benzothiazol-2-yl)Acetamide C20H24N2O2S 356.48 Benzothiazole, acetamide linker Enhanced π-conjugation, metal binding
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-Dihydrothiazol-2-ylidene]-4-Methyl-Benzamide C24H20N2O2S 400.49 Dihydrothiazole, methoxyphenyl Tautomerism potential
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide C12H17NO2 207.27 N,O-bidentate directing group Metal-catalyzed reactivity

Research Findings and Implications

  • Crystallographic Behavior : Adamantane-containing compounds often exhibit unique crystal packing due to their rigid, bulky structure. For example, 2-(adamantan-1-yl)-N-(6-methoxy-benzothiazol-2-yl)acetamide forms H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions . In contrast, benzothiazole derivatives like those in rely on π-π stacking and S⋯S interactions .
  • The methoxy groups may modulate pharmacokinetics by altering metabolic sites .
  • Synthetic Challenges : Adamantane functionalization often requires harsh conditions due to its inertness. The synthesis of 2-methoxyadamantane derivatives likely involves multi-step routes, including alkylation or amidation of pre-functionalized adamantane precursors .

Biological Activity

2-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. Its unique structural features, including methoxy substitutions and an adamantane moiety, suggest potential biological activities that are of interest in pharmacological research. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C20H24N2O2C_{20}H_{24}N_{2}O_{2}. The presence of methoxy groups enhances its solubility and bioavailability, which are critical factors for therapeutic efficacy. The adamantane structure is known for its ability to improve the interaction with biological targets due to its rigid and bulky nature.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit promising biological activities, particularly in treating neurological disorders. The following table summarizes key pharmacological properties observed in related compounds:

Compound NameActivityReference
4-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamideGABA uptake inhibition
N-(1-adamantyl)benzamideNeuroprotective effects
N-(2-methoxyadamantan-2-yl)methylbenzoic acidAntinociceptive properties

The benzamide derivatives are known to interact with various receptors and enzymes involved in neurotransmitter transport and signaling pathways. Preliminary studies have shown that modifications in the structure can significantly influence these interactions.

The mechanism of action for this compound likely involves modulation of neurotransmitter systems. Benzamide derivatives have been reported to interact with GABA transporters, enhancing GABAergic signaling, which is crucial for maintaining neuronal excitability and preventing seizures.

Study on GABA Uptake Inhibition

A study focused on the GABA uptake inhibition properties of benzamide derivatives found that structural modifications significantly affected their inhibitory potency. Compounds with adamantane structures showed increased binding affinity to GABA transporters compared to their non-adamantane counterparts. This suggests that this compound may possess similar or enhanced inhibitory effects on GABA uptake, potentially leading to therapeutic applications in epilepsy or anxiety disorders .

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